Dimethylmethylenammonium chloride

Description

The exact mass of the compound Dimethylmethylenammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethylmethylenammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylmethylenammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

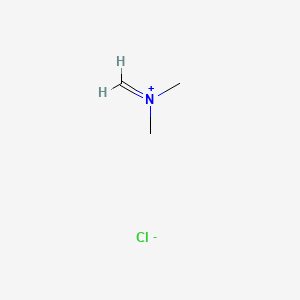

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl(methylidene)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTROANVDZIEGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952697 | |

| Record name | Dimethyl(methylene)iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30354-18-8 | |

| Record name | Methanaminium, N-methyl-N-methylene-, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30354-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylmethylenammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(methylene)iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmethylenammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of Dimethylmethylenammonium chloride

Technical Monograph: Synthesis, Characterization, and Application of Dimethylmethylenammonium Chloride (Böhme’s Salt)

Executive Summary

Dimethylmethylenammonium chloride (

Part 1: Chemical Identity & Mechanistic Basis

Identity Matrix

| Parameter | Detail |

|---|

| IUPAC Name |

Mechanistic Distinction (Böhme vs. Eschenmoser) While often used interchangeably in casual discourse, the counterion dictates the nomenclature and solubility profile:

-

Böhme’s Salt (

): Prepared via acyl cleavage of aminals. Harder counterion, more hygroscopic. -

Eschenmoser’s Salt (

): Prepared via alkylation/thermolysis. Softer counterion, generally less hygroscopic but lower atom economy in synthesis.

Reactivity Profile The reagent acts as a "naked" formaldehyde equivalent. Unlike the classical Mannich reaction, which relies on the equilibrium formation of the iminium ion from formaldehyde and amine (often the rate-determining step), Böhme’s salt introduces the electrophile directly. This allows reaction with acid-sensitive or weakly nucleophilic substrates (e.g., silyl enol ethers, ketals).

Part 2: Synthesis Protocol (The Böhme Method)

Core Directive: The synthesis relies on the cleavage of a geminal diamine (aminal) by an acyl chloride. This method is preferred for the chloride salt due to the availability of precursors and the volatility of the byproducts.

Reaction Scheme:

Experimental Workflow

Reagents:

-

Bis(dimethylamino)methane (

-Tetramethylmethanediamine): Must be distilled prior to use. -

Acetyl Chloride: Freshly distilled.

-

Solvent: Anhydrous Diethyl Ether or THF (dried over Na/Benzophenone).

Protocol Steps:

-

Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of dry nitrogen throughout.

-

Solvation: Charge the flask with Bis(dimethylamino)methane (10.2 g, 0.10 mol) and anhydrous ether (150 mL). Cool the solution to 0°C using an ice/salt bath.

-

Addition: Charge the addition funnel with Acetyl Chloride (7.85 g, 0.10 mol) diluted in 20 mL anhydrous ether. Add dropwise over 30 minutes.

-

Observation: A voluminous white precipitate will form immediately. The reaction is exothermic; control addition rate to maintain internal temperature < 5°C.

-

-

Maturation: Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 2 hours to ensure complete cleavage.

-

Isolation:

-

Perform filtration under an inert atmosphere (Schlenk frit or glovebox filtration is ideal). If using a standard Büchner funnel, work rapidly and cover the funnel with a rubber dam or inverted funnel with

flow. -

Wash the filter cake (

mL) with anhydrous ether to remove the byproduct (

-

-

Drying: Dry the white crystalline solid under high vacuum (0.1 mmHg) for 4 hours.

Self-Validation Check:

-

Visual: Product must be a snow-white, free-flowing powder.

-

Air Test: A small spatula tip exposed to air should fume slightly and liquefy within seconds (deliquescence), indicating high reactivity.

Part 3: Visualization of Workflows

Diagram 1: Synthesis Mechanism & Pathway

Caption: Mechanistic pathway for the acyl cleavage of aminals to generate the iminium chloride salt.

Diagram 2: Characterization Logic

Caption: Workflow for validating the chemical integrity of the synthesized salt prior to application.

Part 4: Characterization & Quality Control

The extreme hygroscopicity of Böhme's salt requires that all characterization be performed in anhydrous conditions.

Spectroscopic Data Table

| Technique | Parameter | Diagnostic Value | Notes |

| Melting Point | Range | 146 – 148 °C | Often decomposes upon melting. Lower MP indicates hydrolysis. |

| ~8.0 – 9.0 (s, 2H) | The methylene protons ( | ||

| ~3.5 – 4.0 (s, 6H) | |||

| IR (ATR) | 1660 – 1690 | Strong | |

| Solubility | Solvents | MeCN, DMF, DMSO | Reacts violently with water/alcohols. Insoluble in Ether/Hexane. |

Critical Analysis of NMR:

Do not use

Part 5: Handling, Safety, and Storage

Safety Profile:

-

Carcinogenicity: Precursors (amines) and hydrolysis products (formaldehyde) are potential carcinogens.[3]

-

Lachrymator: The salt is a potent irritant to mucous membranes.

Storage Protocol:

-

Atmosphere: Must be stored under Argon or Nitrogen.

-

Container: Schlenk tube or tightly sealed vial inside a secondary desiccator containing

. -

Shelf Life: 6 months at -20°C. If the solid turns yellow or sticky, it has hydrolyzed and should be discarded.

Part 6: Applications in Drug Discovery

1. Rapid Mannich Reactions: Used to introduce the dimethylaminomethyl group into ketones, esters, and phenols.

-

Example: Conversion of acetophenone to

-dimethylaminopropiophenone. -

Advantage:[2][5][6][7] Avoids the harsh acidic conditions of the classical Mannich reaction, preserving acid-labile pharmacophores.

2. Synthesis of

-

Mechanism:[8] Mannich reaction followed by Hofmann elimination of the amine (via methylation to the quaternary salt) yields the exocyclic double bond.

References

-

Böhme, H., & Hartke, K. (1960). Über die Spaltung von Aminalen mit Säurechloriden (On the cleavage of aminals with acid chlorides). Chemische Berichte, 93(6), 1305–1309. Link

-

Schreiber, J., et al. (1971). Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt).[3] Angewandte Chemie International Edition, 10(5), 330–331. Link

-

Kinast, G., & Tietze, L. F. (1976). A New Simple Synthesis of Dimethyl(methylene)ammonium Chloride (Böhme's Salt). Angewandte Chemie International Edition in English, 15(4), 239–240. Link

-

Bryson, T. A., et al. (1980). Preformed Mannich Reagents: Dimethyl(methylene)ammonium Iodide. Journal of Organic Chemistry, 45, 524. Link

-

Organic Syntheses. (1988). Dimethyl(methylene)ammonium Iodide. Organic Syntheses, Coll. Vol. 6, p.522. Link

Sources

- 1. Dimethylmethylenammonium chloride | C3H8ClN | CID 11051579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. N , N -二甲基亚甲蓝 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

physical and chemical properties of Eschenmoser's salt

Topic: Physical and Chemical Properties of Eschenmoser's Salt Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Dimethyl(methylene)ammonium Iodide[1][2]

Executive Summary

Eschenmoser’s salt (

Chemical Identity & Physical Characterization[1][2][3][4][5][6][7][8]

Eschenmoser’s salt is an iminium salt, specifically the iodide of the dimethyl(methylene)ammonium cation. Its reactivity is driven by the high electrophilicity of the

Physical Properties Data

The following data represents the standard iodide salt. Note that a chloride analog exists (CAS 30354-18-8) but is less commonly referred to as "Eschenmoser's salt" in high-precision synthesis due to the superior handling properties of the iodide.[1]

| Property | Data | Notes |

| IUPAC Name | Dimethyl(methylidene)azanium iodide | |

| CAS Number | 33797-51-2 | Iodide salt (Standard) |

| Formula | ||

| Molecular Weight | 185.01 g/mol | |

| Appearance | White to cream crystalline powder | Often yellows upon oxidation/hydrolysis |

| Melting Point | 219 °C (dec.)[1][2][3][4][5][6] | Sublimes at ~120 °C (0.05 torr) [1] |

| Solubility | High: DMF, DMSOModerate: Acetonitrile, DCMIncompatible: Water, Alcohols | Reacts rapidly with protic solvents (Hydrolysis) |

| Hygroscopicity | Extremely Hygroscopic | Must be handled under inert atmosphere (Ar/N2) |

Spectroscopic Signature (NMR)

Identification of the salt is best achieved via

Interpretation: The signal at 8.19 ppm is diagnostic. A shift upfield or the appearance of signals near 2-3 ppm often indicates hydrolysis to dimethylamine and formaldehyde [2].

Chemical Reactivity & Mechanism[1][2][11]

The utility of Eschenmoser’s salt stems from its role as a "kinetic" Mannich reagent. In classical Mannich reactions, the concentration of the active electrophile (the iminium ion) is low and governed by equilibrium. Eschenmoser’s salt provides a high concentration of the electrophile immediately, allowing for reactions with pre-formed enolates (Li, Na, K) or silyl enol ethers under mild conditions.

The Mannich Mechanism

The reaction proceeds via the nucleophilic attack of an enol or enolate onto the iminium carbon. This is an irreversible C-C bond formation in aprotic conditions.

Figure 1: Mechanistic pathway of the Mannich reaction using Eschenmoser's salt. The high electrophilicity of the iminium species drives rapid C-C bond formation.

Experimental Protocols

Synthesis of Eschenmoser’s Salt

While commercially available, fresh preparation is recommended for sensitive total synthesis campaigns to ensure the absence of hydrolyzed byproducts. The cleavage of aminals is the preferred method over the pyrolysis of quaternary ammonium salts due to milder conditions.

Method: Cleavage of Bis(dimethylamino)methane [3] [1]

-

Reagents: Bis(dimethylamino)methane (1.0 equiv), Trimethylsilyl iodide (TMSI, 1.1 equiv), Anhydrous Ether (

).[1] -

Setup: Flame-dried Schlenk flask under Argon.

-

Procedure:

-

Dissolve bis(dimethylamino)methane in anhydrous

(0.5 M). -

Cool to 0 °C.

-

Add TMSI dropwise via syringe. A heavy white precipitate forms immediately.

-

Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

-

Isolation:

-

Filter the white solid under an inert atmosphere (Schlenk filtration or glovebox).

-

Wash copiously with anhydrous

to remove TMS-amine byproducts.[1] -

Dry under high vacuum (0.01 mmHg) for 4 hours.

-

-

Yield: Typically >90%. Store in a glovebox freezer (-20 °C).

Application: -Methylenation of Ketones

This sequence converts a ketone to an enone with an exocyclic double bond, a structural motif common in sesquiterpene lactones (e.g., Vernolepin).[1]

Step 1: Mannich Reaction

-

Generate the kinetic enolate of the ketone (LDA, THF, -78 °C).

-

Add solid Eschenmoser’s salt (1.2 equiv) in one portion (or as a suspension in THF).

- -dimethylamino ketone.

Step 2: Elimination (Hofmann)

-

Treat the crude Mannich base with Methyl Iodide (MeI) in acetone to form the quaternary ammonium salt.

-

Add weak base (

or DBU) and heat to reflux. -

Result: Elimination of

and formation of the

Figure 2: The "Eschenmoser Methylenation" workflow. This sequence is a standard method for installing exocyclic methylene groups in natural product synthesis.

Handling, Stability & Safety

Safety Critical: Eschenmoser’s salt is a potent alkylating agent and an irritant.

-

Inhalation: Dust is highly irritating to the respiratory tract. Use a fume hood.

-

Skin/Eye: Causes severe irritation.[6] Wear nitrile gloves and safety goggles.

Stability & Storage:

-

Moisture Sensitivity: The salt hydrolyzes in air to release formaldehyde (carcinogen) and dimethylamine.

-

Storage: Must be stored in a desiccator, preferably under Argon or Nitrogen, in a freezer (-20 °C).

-

Visual Indicator: Pure salt is white/cream. Yellow or brown discoloration indicates decomposition (iodine liberation or polymerization).

References

-

DrugFuture. Dimethyl(methylene)ammonium Iodide Properties and References.Link[1]

-

ChemicalBook. N,N-Dimethylmethyleneammonium Iodide NMR Spectrum and Data.Link[1]

-

Bryson, T. A., et al. "A convenient preparation of Eschenmoser's salt."[9] The Journal of Organic Chemistry, 45.3 (1980): 524-525.[1]

-

Schreiber, J., et al. "Dimethyl(methylene)ammonium Iodide."[9] Angewandte Chemie International Edition in English, 10.5 (1971): 330-331.[1]

-

Sigma-Aldrich. Product Specification: N,N-Dimethylmethyleneiminium iodide.[1][8]Link[1]

Sources

- 1. N,N-DiMethylMethyleneaMMoniuM Iodide(33797-51-2) 1H NMR spectrum [chemicalbook.com]

- 2. Cas 33797-51-2,ESCHENMOSER'S SALT | lookchem [lookchem.com]

- 3. N,N-DiMethylMethyleneaMMoniuM Iodide | 33797-51-2 [chemicalbook.com]

- 4. N,N-二甲基亚甲基碘化铵 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sigma Aldrich N,N-Dimethylmethyleneiminium chloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. N,N-Dimethylmethyleneiminium iodide, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. N,N-DiMethylMethyleneaMMoniuM Iodide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Dimethyl(methylene)ammonium Iodide [drugfuture.com]

An In-depth Technical Guide to the Spectroscopic Data of Dimethylmethylenammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Dimethylmethylenammonium chloride, often referred to as Eschenmoser's salt analog or Böhme's salt, is a versatile and highly reactive aminomethylating agent with significant applications in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development.[1][2][3][4] A thorough understanding of its structural and electronic properties is paramount for its effective and reproducible utilization. This technical guide provides a comprehensive analysis of the key spectroscopic data for dimethylmethylenammonium chloride—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights into data interpretation and experimental best practices.

Introduction: The Significance of Dimethylmethylenammonium Chloride in Modern Synthesis

Dimethylmethylenammonium chloride, with the chemical formula C₃H₈ClN and CAS number 30354-18-8, is the chloride salt of the dimethylaminomethylene cation.[1][2][5][6][7][8][9][10][11] Its utility stems from its powerful electrophilic nature, enabling the introduction of a dimethylaminomethyl moiety onto a wide range of nucleophiles. This functionality is a cornerstone of the Mannich reaction and its variants, which are instrumental in the synthesis of numerous nitrogen-containing compounds, including pharmaceuticals and natural products.[1][4]

The reactivity and stability of this iminium salt are directly related to its molecular structure. Spectroscopic techniques provide the necessary lens to probe this structure, offering a detailed picture of the bonding, functional groups, and connectivity within the molecule. For the researcher, this data is not merely a set of characterization points; it is a confirmation of the reagent's integrity and a window into its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For dimethylmethylenammonium chloride, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of dimethylmethylenammonium chloride is characterized by its simplicity, which directly reflects the symmetry of the molecule.

Expected ¹H NMR Resonances:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | Singlet | 6H | N-CH₃ |

| ~7.5 - 8.0 | Singlet | 2H | N=CH₂ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The two singlets observed in the ¹H NMR spectrum are indicative of two distinct proton environments with no adjacent protons to cause spin-spin splitting.

-

The N-CH₃ Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-nitrogen single bonds. Their resonance typically appears in the downfield region for an amine due to the electron-withdrawing effect of the positively charged nitrogen atom.

-

The N=CH₂ Protons: The two methylene protons are also equivalent and exhibit a singlet. Their significant downfield shift is a direct consequence of being part of an iminium cation. The double bond character between the carbon and nitrogen atoms deshields these protons substantially.

The choice of solvent is critical for obtaining a high-quality spectrum, especially given the ionic and potentially hygroscopic nature of the salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for this purpose.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum further corroborates the structure with two distinct carbon signals.

Expected ¹³C NMR Resonances:

| Chemical Shift (ppm) | Assignment |

| ~45 - 55 | N-C H₃ |

| ~170 - 180 | N=C H₂ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

The N-CH₃ Carbon: The signal for the methyl carbons appears at a chemical shift consistent with an alkyl group attached to a heteroatom.

-

The N=CH₂ Carbon: The most notable feature is the significant downfield shift of the methylene carbon. This is characteristic of an iminium carbon and reflects its sp² hybridization and the strong deshielding effect of the adjacent positively charged nitrogen atom.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

Infrared spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of specific functional groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2850 | Medium | C-H stretching (methyl groups) |

| ~1690 - 1640 | Strong | C=N⁺ stretching (iminium bond) |

| ~1470 - 1450 | Medium | C-H bending (methyl groups) |

Expertise & Experience: Interpreting the IR Spectrum

The most diagnostic peak in the IR spectrum of dimethylmethylenammonium chloride is the strong absorption corresponding to the C=N⁺ stretching vibration of the iminium functional group. This peak is typically found in the region of 1690-1640 cm⁻¹, a range that is also characteristic of carbonyl groups. However, in the context of this molecule, and in conjunction with NMR data, this absorption is definitively assigned to the iminium bond. The presence of C-H stretching and bending vibrations from the methyl groups further confirms the overall structure.

Given the hygroscopic nature of the salt, Attenuated Total Reflectance (ATR) is often the preferred method for acquiring the IR spectrum as it requires minimal sample preparation and reduces interference from atmospheric moisture.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Due to its ionic and non-volatile nature, Electrospray Ionization (ESI) is the most suitable mass spectrometry technique for analyzing dimethylmethylenammonium chloride. The analysis will be performed in positive ion mode.

Expected Mass Spectrum Data (Positive ESI):

| m/z | Identity |

| 58.06 | [M]⁺ (C₃H₈N)⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The primary ion observed in the positive ESI mass spectrum will be the intact dimethylaminomethylene cation, [C₃H₈N]⁺, with a mass-to-charge ratio (m/z) of approximately 58.06. This corresponds to the molecular weight of the cationic portion of the salt.

Fragmentation Analysis:

While the parent ion is expected to be the base peak, collision-induced dissociation (CID) experiments (MS/MS) can provide further structural confirmation. Plausible fragmentation pathways would involve the loss of neutral molecules from the parent ion. However, for a small and stable cation like this, extensive fragmentation may not be observed under standard conditions.

Experimental Protocols

5.1. NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of dimethylmethylenammonium chloride.

Methodology:

-

Sample Preparation:

-

Due to the hygroscopic nature of dimethylmethylenammonium chloride, handle the solid in a glove box or a dry, inert atmosphere.

-

Weigh approximately 10-20 mg of the salt directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube securely and vortex until the solid is fully dissolved.

-

-

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise).

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 (or more, depending on concentration).

-

Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

5.2. IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of dimethylmethylenammonium chloride.

Methodology (ATR-FTIR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid dimethylmethylenammonium chloride onto the center of the ATR crystal.

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumental Parameters:

-

Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

5.3. Mass Spectrometry

Objective: To confirm the molecular mass of the cationic component of dimethylmethylenammonium chloride.

Methodology (Positive ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of dimethylmethylenammonium chloride (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrumental Parameters:

-

Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, ion trap).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

-

Mass Range: Scan a range that includes the expected m/z of 58 (e.g., m/z 50-200).

-

Visualizations

Caption: Workflow for the spectroscopic characterization of dimethylmethylenammonium chloride.

Conclusion

The spectroscopic data of dimethylmethylenammonium chloride provides a clear and consistent picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the prominent C=N⁺ stretch in the IR spectrum, and the observation of the parent cation in the mass spectrum serve as reliable fingerprints for the identification and purity assessment of this important synthetic reagent. For scientists and researchers in drug development and organic synthesis, a solid grasp of this data is essential for troubleshooting reactions, ensuring the quality of starting materials, and ultimately, achieving successful and reproducible synthetic outcomes.

References

-

PubChem. (n.d.). Dimethylmethylenammonium chloride. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

-

Wikipedia. (2023, November 28). Eschenmoser's salt. In Wikipedia. Retrieved February 15, 2024, from [Link]

-

ResearchGate. (n.d.). ¹H-NMR Spectrum: (a) of N,N-dibutylmethaniminium chloride (4f) in CD₂Cl₂ and (b) of N-butyl-N-(hydroxymethyl)butan-1aminium chloride (5f) in D₂O. Retrieved February 15, 2024, from [Link]

-

chemeurope.com. (n.d.). Eschenmoser's salt. Retrieved February 15, 2024, from [Link]

-

Pharmaffiliates. (n.d.). N-Methyl-N-methylenemethanaminium Chloride. Retrieved February 15, 2024, from [Link]

-

Wikipedia. (2023, October 2). N,N,N′,N′-Tetramethylformamidinium chloride. In Wikipedia. Retrieved February 15, 2024, from [Link]

-

Antón-Cánovas, T., & Alonso, F. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angewandte Chemie International Edition, 62(4), e202215916. [Link]

-

PubChem. (n.d.). (Dimethylaminomethylene)dimethylammonium chloride. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

-

Antón-Cánovas, T., & Alonso, F. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. PubMed. Retrieved February 15, 2024, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 15, 2024, from [Link]

Sources

- 1. N,N-Dimethylmethyleneiminium chloride = 95.0 AT 30354-18-8 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. Dimethylmethylenammonium chloride | C3H8ClN | CID 11051579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylmethyleneiminium chloride | CAS 30354-18-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Buy Online CAS Number 30354-18-8 - TRC - N,N-Dimethylmethyleneiminium Chloride (Technical Grade) | LGC Standards [lgcstandards.com]

- 8. 30354-18-8 | N-Methyl-N-methylenemethanaminium chloride | Tetrabenazine | Ambeed.com [ambeed.com]

- 9. Eschenmoser's_salt [chemeurope.com]

- 10. 30354-18-8|N-Methyl-N-methylenemethanaminium chloride|BLD Pharm [bldpharm.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Reaction Mechanism of Eschenmoser's Salt with Enolates

Subject:

Executive Summary

In modern drug discovery, the

This guide details the mechanistic underpinnings and practical execution of reacting Eschenmoser’s salt with enolates. It is designed for medicinal chemists requiring precise installation of exocyclic methylene groups on complex intermediates.

The Reagent: Eschenmoser's Salt

Structure:

Unlike the traditional Mannich reaction, which generates the iminium ion in situ (equilibrium with formaldehyde and amine), Eschenmoser’s salt is a discrete, stoichiometric electrophile.

Key Properties & Handling:

-

Hygroscopicity: The salt is extremely hygroscopic. It must be stored in a desiccator and weighed/transferred under an inert atmosphere (Argon/Nitrogen). Moisture hydrolyzes the iminium back to formaldehyde and dimethylamine, killing reactivity.

-

Solubility: Insoluble in ether/hexane; sparingly soluble in cold THF; soluble in DMF, acetonitrile, and DMSO.

-

Preparation: Commercially available, but best prepared fresh or recrystallized (from MeOH/EtOAc) for sensitive applications.

Mechanistic Deep Dive

The transformation of a ketone/ester to an

3.1 Phase I: Regioselective Enolate Formation

The power of this method lies in the ability to pre-select the site of reaction.

-

Kinetic Control: Using LDA or LiHMDS at -78°C generates the less substituted enolate (kinetic).

-

Thermodynamic Control: Using alkoxides at higher temperatures generates the more substituted enolate.

-

Stereoelectronics: The enolate acts as a soft nucleophile attacking the hard/soft iminium center.

3.2 Phase II: The Mannich Addition

The enolate attacks the electrophilic carbon of the iminium salt.[2] This step is generally rapid and irreversible at low temperatures.

-

Intermediate: The product is a

-dimethylamino ketone (Mannich Base).[1] -

State: This intermediate is stable and can be isolated. However, in the "Eschenmoser Methylenation" sequence, it is carried forward.

3.3 Phase III: Quaternization & Elimination

To reveal the double bond, the dimethylamino group (a poor leaving group) must be activated.

-

Activation: Methylation with Methyl Iodide (MeI) creates a quaternary ammonium salt.

-

Elimination: Treatment with mild base triggers a Hofmann elimination. Alternatively, oxidation to the N-oxide allows for a thermal Cope elimination (milder conditions).

Mechanism Diagram (DOT)

Caption: Sequential pathway from enolate generation to Hofmann elimination yielding the α-methylene product.

Synthetic Workflow & Protocol

This protocol assumes a standard ketone substrate (approx. 1 mmol scale).

Reagents Required[1][2][3][4][5][6][7][8]

-

Base: LDA (Lithium Diisopropylamide) or LiHMDS.[1]

-

Electrophile: Eschenmoser’s Salt (dried).

-

Quaternization: Methyl Iodide (MeI).[9]

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Enolate Generation:

-

Cool a solution of LDA (1.1 equiv) in THF to -78°C under Argon.

-

Add the ketone (1.0 equiv) dropwise. Stir for 30–45 mins to ensure complete deprotonation.

-

Scientist's Note: Ensure the ketone is fully converted to avoid self-aldol side reactions later.

-

-

Mannich Addition:

-

Crucial Step: Eschenmoser’s salt is a solid. Prepare a suspension of the salt (1.2–1.5 equiv) in THF or use a specialized "salt shaker" addition funnel to add it as a solid.

-

Add the salt to the enolate at -78°C.

-

Allow the mixture to warm to Room Temperature (RT) over 2–3 hours. The suspension will dissolve as the salt reacts.[9]

-

-

Workup (Isolation of Mannich Base):

-

Quench with saturated NaHCO₃.[9]

-

Extract with DCM or EtOAc.

-

Checkpoint: The crude

-amino ketone is often pure enough for the next step. If purification is needed, use amine-functionalized silica or neutral alumina (standard silica is too acidic and causes streaking).

-

-

Methylation & Elimination (One-Pot):

-

Dissolve the Mannich base in MeOH or THF.

-

Add excess MeI (5.0 equiv). Stir at RT for 2–12 hours (precipitate may form).

-

Add solid NaHCO₃ or DBU and heat to reflux (or 50°C) for 2–4 hours.

-

Result: The quaternary amine eliminates, releasing trimethylamine (fishy odor) and generating the enone.

-

Workflow Visualization (DOT)

Caption: Decision tree for the experimental execution of the Eschenmoser methylenation.

Data & Optimization: Elimination Strategies

Choosing the right elimination method is critical for yield and substrate compatibility.

| Method | Reagents | Conditions | Mechanism | Best For |

| Hofmann | MeI, then NaHCO₃/Na₂CO₃ | Reflux (MeOH/THF) | E2 Elimination | Stable substrates; Sterically hindered bases. |

| Cope | Heat (>100°C) | Syn-Elimination (Cyclic TS) | Acid/Base sensitive substrates; avoiding alkylating agents. | |

| Silica Gel | Stirring in EtOAc | Surface Catalysis | Very labile Mannich bases (slow, milder). |

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Salt | Dry salt under high vac; use fresh bottle; ensure Argon atmosphere. |

| Polymerization | Product is a Michael Acceptor | Add radical inhibitor (BHT) during workup/concentration. Store cold. |

| Regio-scrambling | Proton transfer | Keep temp at -78°C during addition; do not prolong enolization time. |

References

-

Original Methodology: Schreiber, J.; Maag, H.; Hashimoto, N.; Eschenmoser, A. "Dimethyl(methylene)ammonium Iodide."[7] Angew. Chem. Int. Ed. Engl.1971 , 10, 330–331.[7][10][11]

-

Application in Synthesis: Danishefsky, S.; Kitahara, T.; McKee, R.; Schuda, P. F.[7] "Total synthesis of dl-vernolepin and dl-vernomenin." J. Am. Chem. Soc.1976 , 98, 6715–6717.[7]

-

Organic Syntheses Protocol: "

-Methylenation of Carbonyl Compounds." Org.[12][13] Synth.2008 , 85, 72-87. -

Reagent Properties: "Dimethyl(methylene)ammonium iodide."[6][7][11] Sigma-Aldrich Technical Data.

Sources

- 1. Methylenation - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Dimethylmethyleneammonium Iodide | 33797-51-2 | TCI AMERICA [tcichemicals.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Dimethyl(methylene)ammonium Iodide [drugfuture.com]

- 12. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 13. Mannich reaction - Wikipedia [en.wikipedia.org]

The Chemistry of Dimethylmethylenammonium Chloride: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Dimethylmethylenammonium chloride, more commonly known in the synthetic chemistry community as the Vilsmeier reagent , is a powerful and versatile organic reagent.[1][2] It is an iminium salt with the chemical formula [(CH₃)₂N=CHCl]⁺Cl⁻.[3] While it can be isolated as a white, hygroscopic solid, it is most often generated in situ for immediate use due to its reactivity and moisture sensitivity.[4][5] The Vilsmeier reagent is a cornerstone in organic synthesis, primarily celebrated for its role in the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][4] Its utility, however, extends far beyond formylation, encompassing a range of transformations including dehydrations, and the conversion of alcohols and carboxylic acids into other functional groups.[6][7] This guide provides an in-depth exploration of the chemistry of Dimethylmethylenammonium chloride, from its synthesis and mechanistic underpinnings to its diverse applications and safe handling, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Dimethylmethylenammonium chloride is presented in the table below.

| Property | Value |

| Chemical Formula | C₃H₈ClN |

| Molecular Weight | 93.55 g/mol |

| Appearance | White, hygroscopic solid |

| Melting Point | Decomposes |

| Solubility | Soluble in polar organic solvents |

| Synonyms | Vilsmeier reagent, (Chloromethylene)dimethylammonium chloride, Arnold's reagent |

Data sourced from PubChem[8] and Wikipedia[3].

Synthesis and Generation of Dimethylmethylenammonium chloride

The high reactivity and moisture sensitivity of the Vilsmeier reagent make its in situ generation the preferred method for its use in synthesis.[4] This approach avoids the need for isolation and purification of the unstable reagent. The most common method involves the reaction of N,N-dimethylformamide (DMF) with an acid chloride.[4]

In-Situ Generation: The Method of Choice

The reaction between DMF and POCl₃ is the most frequently employed method for preparing the Vilsmeier reagent.[4] The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic nature of the reaction.[5]

Mechanism of Formation:

The formation of the Vilsmeier reagent from DMF and POCl₃ proceeds via a nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the chloroiminium ion.[9]

Mechanism of Vilsmeier reagent formation from DMF and POCl₃.

Step-by-Step Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) dissolved in an anhydrous solvent (e.g., dichloromethane).[5]

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred DMF solution via the dropping funnel, ensuring the temperature is maintained below 10 °C.[5]

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The resulting solution or slurry of the Vilsmeier reagent is then ready for use.[5]

The use of oxalyl chloride offers a cleaner reaction, as the byproducts, carbon monoxide and carbon dioxide, are gaseous and easily removed.

Mechanism and Advantages:

The mechanism is similar to that with POCl₃, involving nucleophilic attack of DMF on a carbonyl carbon of oxalyl chloride, followed by elimination. The primary advantage is the formation of volatile byproducts, simplifying workup.

Thionyl chloride can also be used to generate the Vilsmeier reagent. The byproduct in this case is sulfur dioxide, which is a gas.[10]

Mechanism and Considerations:

The reaction proceeds through a similar nucleophilic attack and elimination sequence. Care must be taken to handle the sulfur dioxide byproduct appropriately.

Stability and Storage

The Vilsmeier reagent is thermally unstable and can undergo exothermic decomposition, particularly at temperatures above 50 °C.[11] It is also highly sensitive to moisture and will readily hydrolyze.[11] For these reasons, it is almost always prepared fresh for immediate use.[11] If storage of the solid reagent is necessary, it must be under strictly anhydrous conditions at low temperatures (2-8 °C).[11]

The Vilsmeier-Haack Reaction: A Pillar of Formylation Chemistry

The Vilsmeier-Haack reaction is the quintessential application of Dimethylmethylenammonium chloride, providing a powerful method for the formylation of a wide range of electron-rich compounds.[1][2][4]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic or heteroaromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate yields the formylated product.[2][9]

General mechanism of the Vilsmeier-Haack reaction.

Formylation of Electron-Rich Heterocycles

The Vilsmeier-Haack reaction is particularly effective for the formylation of five-membered electron-rich heterocycles. The general order of reactivity is pyrrole > furan > thiophene.[4] Indole is also highly reactive, typically undergoing formylation at the C3 position.[4]

Regioselectivity:

The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic properties of the substrate. In general, substitution occurs at the most electron-rich position.

Table of Examples: Formylation of Heterocycles

| Substrate | Position of Formylation | Typical Yield (%) |

| Pyrrole | C2 | >90 |

| Furan | C2 | 75-85 |

| Thiophene | C2 | 70-80 |

| Indole | C3 | >90 |

Formylation of Activated Aromatic Compounds

Aromatic compounds bearing electron-donating groups, such as N,N-dimethylaniline, are readily formylated by the Vilsmeier reagent.[1]

Detailed Experimental Protocol: Formylation of Indole

-

Prepare the Vilsmeier reagent in situ from DMF (3 equivalents) and POCl₃ (1.2 equivalents) as described in section 2.1.1.[4]

-

Dissolve indole (1 equivalent) in anhydrous DMF.

-

Slowly add the solution of indole to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.

-

The product, indole-3-carboxaldehyde, will precipitate and can be collected by filtration.

Expanding the Synthetic Utility: Beyond Formylation

While renowned for its role in formylation, the Vilsmeier reagent is a versatile tool with a much broader range of applications in organic synthesis.

As a Dehydrating Agent: Synthesis of β-Lactams

(Chloromethylene)dimethylammonium chloride is a highly efficient reagent for mediating the cyclodehydration of β-amino acids to form β-lactams.[7] The reaction proceeds smoothly, and the byproducts, DMF and triethylamine hydrochloride, are water-soluble, simplifying purification.[7]

Mechanism of Cyclodehydration:

The reaction involves the formation of a highly reactive activated ester of the β-amino acid, which then undergoes intramolecular cyclization to yield the β-lactam.

Conversion of Carboxylic Acids

The Vilsmeier reagent can activate carboxylic acids for various transformations.[6]

-

To Acid Chlorides: Carboxylic acids can be converted to their corresponding acid chlorides.[6]

-

To Esters and Amides: In the presence of an alcohol or amine, the activated carboxylic acid can be converted to the corresponding ester or amide.[6]

Conversion of Alcohols to Alkyl Chlorides

Alcohols can be converted to alkyl chlorides using the Vilsmeier reagent.[6]

Synthesis of Heterocyclic Scaffolds

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of a variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry.[12][13][14]

Comparative Analysis: Dimethylmethylenammonium chloride vs. Eschenmoser's Salt

Eschenmoser's salt, dimethyl(methylidene)ammonium iodide, is another important iminium salt used in organic synthesis. While both are electrophilic reagents, they exhibit different reactivity and are used for distinct transformations.

| Feature | Dimethylmethylenammonium chloride (Vilsmeier Reagent) | Eschenmoser's Salt |

| Primary Application | Formylation | Mannich-type reactions (aminomethylation) |

| Electrophilic Carbon | Chloro-substituted | Unsubstituted |

| Reactivity | Milder electrophile | Stronger electrophile |

| Typical Substrates | Electron-rich aromatics and heterocycles | Enolates and other carbon nucleophiles |

While the Vilsmeier reagent is the reagent of choice for introducing a formyl group, Eschenmoser's salt is preferred for introducing a dimethylaminomethyl group.[15][16]

Safety and Handling

The Vilsmeier reagent and its precursors require careful handling due to their hazardous properties.[5][11]

Hazard Identification

-

Flammable: Dimethylmethylenammonium chloride is a flammable solid.[8]

-

Corrosive: It causes skin and eye irritation.[8]

-

Moisture-Sensitive: It reacts with water, often exothermically.[11]

-

Thermal Instability: The reagent can decompose exothermically, posing a risk of a runaway reaction.[11][17]

Safe Handling Procedures

-

Always handle the Vilsmeier reagent and its precursors in a well-ventilated fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

-

Use dry glassware and solvents to prevent hydrolysis.[11]

-

Maintain low temperatures during the preparation and use of the reagent to control the reaction rate and prevent decomposition.[5]

Quenching and Waste Disposal

The quenching of reactions involving the Vilsmeier reagent is often highly exothermic and should be performed with caution by slowly adding the reaction mixture to a large excess of ice water or an ice-cold basic solution.[5] Dispose of all chemical waste in accordance with institutional and local regulations.[18]

Managing Thermal Instability and Runaway Reactions

The thermal instability of the Vilsmeier reagent is a significant safety concern.[17] To mitigate the risk of a runaway reaction, it is crucial to:

-

Maintain strict temperature control throughout the reaction.

-

Avoid large-scale reactions without prior thermal hazard assessment.

-

Ensure adequate cooling capacity is available.

Conclusion and Future Outlook

Dimethylmethylenammonium chloride, the Vilsmeier reagent, is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its importance in the formylation of electron-rich compounds is undisputed, and its utility in a growing number of other transformations continues to be explored. As the demand for complex molecules in drug discovery and materials science grows, the development of new applications for this classic reagent is likely to continue. Recent advancements in flow chemistry are also being applied to the synthesis and use of the Vilsmeier reagent, which may lead to safer and more scalable processes in the future.[19] A thorough understanding of its chemistry, reactivity, and safe handling is essential for any researcher seeking to leverage its synthetic potential.

References

Sources

- 1. Vilsmeier Reagent - Enamine [enamine.net]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. researchgate.net [researchgate.net]

- 8. Dimethylmethylenammonium chloride | C3H8ClN | CID 11051579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rua.ua.es [rua.ua.es]

- 16. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mt.com [mt.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Keeping Vilsmeier reagent in the flow: From toxin to medicine in one go | EurekAlert! [eurekalert.org]

solubility of Eschenmoser's salt in common organic solvents

An In-Depth Technical Guide to the Solubility of Eschenmoser's Salt for Researchers and Drug Development Professionals

Executive Summary

Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide) is a cornerstone reagent in modern organic synthesis, prized for its efficacy as a dimethylaminomethylating agent.[1] Despite its widespread use, a comprehensive understanding of its solubility in common organic solvents remains a critical knowledge gap for many researchers. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of Eschenmoser's salt. We will explore the physicochemical principles that govern its dissolution, present a consolidated view of its known qualitative solubility, and provide a rigorous, step-by-step protocol for its quantitative determination. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and reagent handling, thereby enhancing experimental reproducibility and success.

Introduction: The Nature of Eschenmoser's Salt

Eschenmoser's salt, known systematically as N,N-Dimethylmethyleneiminium iodide, is an ionic organic compound with the chemical formula C₃H₈IN and a molar mass of 185.01 g/mol .[1] It exists as the iodide salt of the N,N-dimethylmethyleneiminium cation, a reactive species that is a resonance hybrid of an iminium cation and a carbocation. This dual character is fundamental to its high reactivity in synthetic applications, including the Mannich reaction and the preparation of α,β-unsaturated enones.[2][3]

However, the very features that make it a potent reagent also contribute to its primary handling challenges: the salt is notably hygroscopic and sensitive to light.[3][4] These properties not only dictate strict storage and handling conditions but also significantly influence its solubility characteristics and the reliability of experimental data.

Caption: Workflow for quantitative solubility determination of Eschenmoser's salt.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): a. Tare a clean, dry, amber glass vial or a standard vial wrapped in aluminum foil. b. Add an excess amount of Eschenmoser's salt to the vial (e.g., ~200-300 mg). The key is to ensure undissolved solid remains at equilibrium. c. Record the exact mass of the salt added. d. Add a precise volume or mass (e.g., 2.0 mL or ~2.0 g) of the desired anhydrous organic solvent.

-

Equilibration: a. Securely cap the vial and place it on a magnetic stir plate within a temperature-controlled environment (e.g., a water bath at 25.0 ± 0.1 °C). b. Stir the suspension vigorously for a minimum of 24 hours to ensure equilibrium is reached. Expert Tip: For novel systems, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby validating that equilibrium has been achieved. c. After stirring, turn off the stirrer and allow the excess solid to settle completely (minimum 1-2 hours).

-

Sample Isolation: a. Using a dry, inert gas-flushed syringe, carefully draw a portion of the clear supernatant. b. Attach a syringe filter (e.g., 0.2 µm PTFE) to the syringe. This step is critical to remove any fine, suspended solid particles that would invalidate the measurement. c. Dispense the filtered, saturated solution into a second pre-tared, dry vial. d. Immediately cap and weigh the vial to determine the exact mass of the saturated solution transferred.

-

Analysis (Gravimetric Method): a. Place the vial containing the saturated solution on a high-vacuum line or in a vacuum oven. b. Gently remove the solvent under vacuum until a constant mass is achieved for the vial containing the dried salt residue. c. Record the final mass.

-

Calculation: a. Mass of dissolved salt = (Final mass of vial + residue) - (Tare mass of vial). b. Mass of solvent = (Mass of saturated solution) - (Mass of dissolved salt). c. Solubility (g / 100 g solvent) = [(Mass of dissolved salt) / (Mass of solvent)] * 100.

Practical Implications for Researchers

-

Reaction Solvent Choice: DMF is the solvent of choice when high concentrations of Eschenmoser's salt are required. For reactions where only partial solubility is sufficient, or if DMF is incompatible with other reagents, ACN or DCM can be used. THF is also an option, particularly for reactions run at low temperatures. * Reagent Stability: The use of old or improperly stored Eschenmoser's salt can introduce significant impurities, primarily from moisture-induced decomposition. This can lead to the formation of unexpected byproducts and failed reactions, underscoring the importance of using fresh reagent stored under inert gas in a refrigerator. [5][6][7]* Process Development: In drug development and scale-up, understanding the solubility limit is crucial for defining process parameters, optimizing reaction volumes, and preventing precipitation of the reagent during the reaction.

Conclusion

Eschenmoser's salt exhibits limited but highly predictable solubility in common organic solvents, governed primarily by the solvent's polarity and cation-solvating ability. It is fully soluble in DMF and partially soluble in acetonitrile, THF, and dichloromethane, while it reacts with water. This guide provides the theoretical foundation to understand these observations and a robust experimental protocol to quantify them. By applying these principles and methodologies, researchers can leverage the full synthetic potential of Eschenmoser's salt with greater confidence and reproducibility.

References

-

AA Blocks. (n.d.). N-Methyl-N-methylenemethanaminium iodide. Retrieved from [Link]

-

chemeurope.com. (n.d.). Eschenmoser's salt. Retrieved from [Link]

-

LookChem. (n.d.). N,N-DiMethylMethyleneaMMoniuM Iodide manufacturers and suppliers in india. Retrieved from [Link]

-

Mol-Instincts. (n.d.). ESCHENMOSER'S SALT 33797-51-2 wiki. Retrieved from [Link]

-

Acevedo, I. L., et al. (2002). Solubility of Two Stable Iminium Salts in 12 Polar Solvents. Journal of Chemical & Engineering Data, 48(1), 70-74. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from [Link]

-

Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

-

Trejos, A. (2012). Eschenmoser's Salt. The Alchemizt's Blog. Retrieved from [Link]

-

Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Brenntag. (2011). MATERIAL SAFETY DATA SHEET - Zero Liquid Salt. Retrieved from [Link]

-

Domin, D., & Zielesny, A. (2012). Solvation dynamics in polar solvents and imidazolium ionic liquids: failure of linear response approximations. Physical Chemistry Chemical Physics, 14(38), 13391-13404. Retrieved from [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvation dynamics in polar solvents and imidazolium ionic liquids: failure of linear response approximations. Retrieved from [Link]

-

Eslami, H., & Müller-Plathe, F. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(9), 5695-5705. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of Inorganic and Organic Compounds: A Compilation of Quantitative Solubility Data from the Periodical Literature. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why are aprotic solvents unable to solvate negative ions well? Retrieved from [Link]

-

Brønsted, J. N. (1922). ON THE SOLUBILITY OF SALTS IN SALT SOLUTIONS. Kgl. Danske Vidensk. Selsk. Skrifter, Naturvidensk. og Mathem. Afd., 4(4), 1-31. Retrieved from [Link]

-

Van der Maelen, J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

-

Brenntag. (n.d.). safetydata sheet - brennsperse 6081. Retrieved from [Link]

Sources

- 1. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 2. N,N-DiMethylMethyleneaMMoniuM Iodide | 33797-51-2 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. aablocks.com [aablocks.com]

- 5. fishersci.com [fishersci.com]

- 6. Alejandro Trejos: The Alchemizt's Blog.: Eschenmoser's Salt [alejandrotrejos.blogspot.com]

- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Dimethylmethylenammonium Chloride

Abstract

Dimethylmethylenammonium chloride, colloquially known in its iodide form as Eschenmoser's salt, is a potent aminomethylating agent with extensive applications in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates.[1] Its high reactivity, however, is intrinsically linked to its pronounced hygroscopic nature. This guide provides an in-depth analysis of the chemical properties of Dimethylmethylenammonium chloride, focusing on the challenges presented by its sensitivity to moisture. We will explore the mechanistic consequences of hydration, delineate field-proven protocols for storage and handling under inert conditions, and outline safety procedures to ensure both experimental integrity and operator protection. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent.

Core Physicochemical & Reactive Properties

Dimethylmethylenammonium chloride is the salt form of the highly electrophilic dimethylaminomethylene cation.[2] This inherent reactivity makes it an invaluable tool for introducing a dimethylaminomethyl group (—CH₂N(CH₃)₂) onto a wide range of nucleophiles, a key step in many synthetic pathways, including the Mannich reaction.[3][4][5]

The efficacy of the reagent is entirely dependent on maintaining the integrity of this electrophilic cation. The introduction of atmospheric moisture presents the most significant threat to its stability and performance.

| Property | Data |

| Molecular Formula | C₃H₈ClN[6] |

| Molecular Weight | 93.55 g/mol [6] |

| Appearance | White to yellow or brown crystalline powder.[1] |

| Solubility | Soluble in dimethylformamide (DMF); partially soluble in acetonitrile, tetrahydrofuran (THF), and dichloromethane.[1] It is soluble in water but undergoes decomposition.[1][4][5] |

| Primary Hazards | Flammable Solid, Skin Irritant, Serious Eye Irritant.[6] |

The Critical Challenge: Hygroscopicity and Its Consequences

The term hygroscopic describes a substance's tendency to absorb moisture from the surrounding atmosphere. Dimethylmethylenammonium chloride is notably hygroscopic, a property that is not merely a physical inconvenience but a critical chemical liability.[4][5]

Causality of Degradation: Upon exposure to water, the electrophilic carbon of the iminium cation is readily attacked by the nucleophilic oxygen atom of a water molecule. This initiates a hydrolysis cascade that irreversibly degrades the active reagent into dimethylamine (or its hydrochloride salt) and formaldehyde.

Experimental Ramifications:

-

Stoichiometric Inaccuracy: A partially hydrolyzed reagent means the actual amount of active aminomethylating agent is unknown, leading to incorrect molar ratios in a reaction.

-

Reduced Yields & Failed Reactions: The decomposition products are not reactive for the desired transformation, resulting in significantly lower product yields or complete reaction failure.

-

Poor Reproducibility: The variable extent of hydration from one use to the next makes reproducing experimental results nearly impossible, a critical issue in process development and scale-up.

-

Introduction of Impurities: The byproducts of hydrolysis can introduce unforeseen side reactions or complicate the purification of the desired product.

Below is a diagram illustrating the degradation pathway of Dimethylmethylenammonium chloride upon exposure to atmospheric moisture.

Caption: Degradation of Eschenmoser's salt by moisture.

Authoritative Protocols for Handling and Storage

Adherence to strict anhydrous and anaerobic techniques is non-negotiable for the successful use of Dimethylmethylenammonium chloride.

Long-Term Storage

The primary objective of storage is to isolate the reagent from atmospheric moisture and light.[1]

-

Primary Container: The reagent should be kept in its original, tightly sealed container.[7][8]

-

Secondary Containment: For optimal protection, the primary container should be placed inside a secondary sealed container, such as a desiccator containing an active desiccant (e.g., Drierite® or silica gel).

-

Inert Atmosphere: For maximum shelf-life and for use in highly sensitive applications, storing the reagent inside a nitrogen or argon-filled glovebox is the gold standard.[9]

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[1][7][8]

Experimental Workflow: Weighing and Dispensing

All manipulations of the solid reagent must be performed under an inert atmosphere to prevent transient exposure to moisture.

Mandatory Visualization: Inert Atmosphere Handling Workflow The following diagram outlines the validated workflow for handling Dimethylmethylenammonium chloride using standard Schlenk techniques.

Caption: Workflow for handling hygroscopic reagents.

Step-by-Step Protocol for Dispensing:

-

Glassware Preparation: Ensure all glassware that will contact the reagent, including spatulas and weighing boats, is rigorously dried in an oven (e.g., >120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas.

-

Inert Environment: Transfer the reagent bottle and all necessary equipment into a nitrogen or argon-filled glovebox.

-

Equilibration: Allow the reagent bottle to equilibrate to the glovebox temperature before opening to prevent condensation.

-

Dispensing: Quickly weigh the desired amount of the solid into a pre-dried and tared vial or flask.

-

Sealing: Tightly seal the weighing vessel and the main reagent bottle before removing them from the glovebox.

-

Addition to Reaction: The reagent can then be added to the reaction vessel, preferably under a positive pressure of inert gas to prevent air from entering the flask.

Safety and Hazard Management

A thorough understanding of the reagent's hazards is crucial for safe handling.

GHS Hazard Identification:

-

Flammable Solid: H228

-

Skin Corrosion/Irritation: H315 (Causes skin irritation)[6]

-

Serious Eye Damage/Irritation: H319 (Causes serious eye irritation)[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.[7][10]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[7][8]

-

Skin Protection: A flame-retardant lab coat and proper footwear are required.[10]

-

Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[7]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Spill Management: In case of a spill, eliminate all ignition sources. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for chemical waste disposal.[8] Disposal must be carried out in accordance with all local, state, and federal regulations.[11]

Quality Assessment of the Reagent

If there is any suspicion of improper storage or handling, the quality of the reagent should be assessed before use.

-

Visual Inspection: Any clumping, discoloration, or change from a free-flowing powder to a sticky solid is a strong indicator of moisture absorption.

-

Melting Point Analysis: A pure, dry salt will have a sharp, defined melting point. Impurities from hydrolysis will cause the melting point to become depressed and broaden over a wider range.[12]

-

¹H NMR Spectroscopy: This is the most definitive method. A spectrum of the pure reagent in a dry deuterated solvent (e.g., DMSO-d₆ or CD₃CN) will show characteristic peaks. The presence of additional signals corresponding to dimethylamine/dimethylammonium or formaldehyde derivatives is a clear sign of degradation.

Conclusion

Dimethylmethylenammonium chloride is a highly effective and valuable reagent in synthetic chemistry. However, its utility is directly contingent on the rigorous exclusion of atmospheric moisture. Its hygroscopic nature necessitates a disciplined approach, incorporating inert atmosphere techniques for all storage and handling operations. By understanding the causal link between moisture exposure and reagent degradation, and by implementing the authoritative protocols outlined in this guide, researchers can ensure the reliability, reproducibility, and safety of their experimental outcomes, thereby maximizing the potential of this powerful synthetic tool.

References

-

Title: Dimethylmethylenammonium chloride | C3H8ClN | CID 11051579 Source: PubChem - NIH URL: [Link]

-

Title: Safety Data Sheet: Dicoco dimethyl ammonium chloride Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: SAFETY DATA SHEET Source: CDI co. Ltd. URL: [Link]

-

Title: DIMETHYL AMMONIUM CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie Source: Loba Chemie URL: [Link]

-

Title: Supplemental Topics - MSU chemistry Source: Michigan State University Department of Chemistry URL: [Link]

-

Title: Eschenmoser's_salt - bionity.com Source: Bionity.com URL: [Link]

-

Title: Eschenmoser's salt - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Eschenmoser's salt - chemeurope.com Source: Chemeurope.com URL: [Link]

-

Title: How do you test for the purity of a prepared salt? Source: TutorChase URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 3. Supplemental Topics [www2.chemistry.msu.edu]

- 4. Eschenmoser's_salt [bionity.com]

- 5. Eschenmoser's_salt [chemeurope.com]

- 6. Dimethylmethylenammonium chloride | C3H8ClN | CID 11051579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem-on.com.sg [chem-on.com.sg]

- 11. lobachemie.com [lobachemie.com]

- 12. tutorchase.com [tutorchase.com]

CAS number and identifiers for Dimethylmethylenammonium chloride

Synonyms: Eschenmoser’s Salt (Chloride analogue), Böhme’s Salt,

Part 1: Executive Summary & Chemical Identity

Dimethylmethylenammonium chloride is the chloride salt of the

Unlike traditional Mannich conditions (formaldehyde + amine + acid) which rely on equilibrium-generated iminium species, this salt provides a stoichiometric, anhydrous source of the electrophilic methyleneammonium cation. This allows for rapid, high-yield aminomethylation of enolates, silyl enol ethers, and electron-rich aromatic systems under mild conditions, making it indispensable in the synthesis of complex alkaloids and pharmaceutical intermediates.

Physiochemical Profile[1]

| Property | Data |

| CAS Number | 30354-18-8 |

| Molecular Weight | 93.56 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Melting Point | 146–148 °C (decomposes) |

| Solubility | Soluble in acetonitrile, DCM, DMF; reacts violently with water.[1][2] |

| Stability | Highly hygroscopic; hydrolyzes rapidly to formaldehyde and dimethylamine hydrochloride. |

Part 2: Synthesis & Preparation Protocols[4]

While commercially available, the high hygroscopicity of dimethylmethylenammonium chloride often necessitates fresh preparation or strict handling under inert atmosphere. The following protocol describes the standard laboratory synthesis via the cleavage of aminals.

Protocol: Cleavage of Bis(dimethylamino)methane

This method is preferred over direct condensation as it avoids water production, yielding a high-purity anhydrous salt.

Reaction:

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent System: Charge the flask with Bis(dimethylamino)methane (10.2 g, 100 mmol) dissolved in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add Acetyl chloride (7.85 g, 100 mmol) over 30 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.

-

Precipitation: A bulky white precipitate (the product) will form immediately upon addition.

-

Maturation: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours to ensure complete conversion.

-

Isolation: Filter the solid rapidly under a stream of dry nitrogen (Schlenk filtration recommended).

-

Purification: Wash the filter cake three times with anhydrous ether (3 x 30 mL) to remove the

-dimethylacetamide byproduct. -

Storage: Dry under high vacuum (0.1 mmHg) for 4 hours. Store immediately in a desiccator or glovebox at -20 °C.

Yield: Typically 90–95%.

Visualization: Synthesis Workflow

Figure 1: Synthesis of Dimethylmethylenammonium chloride via acyl cleavage of aminals.

Part 3: Mechanistic Principles

The utility of dimethylmethylenammonium chloride lies in its ability to bypass the equilibrium constraints of the classic Mannich reaction. In a standard Mannich reaction (Amine + Formaldehyde + Acid), the concentration of the active electrophile (the iminium ion) is low and pH-dependent.

By using the pre-formed salt, the reaction becomes a simple bimolecular nucleophilic addition (

The Iminium Electrophile

The cation

Visualization: The "Pre-Formed" Mannich Mechanism

Figure 2: Mechanistic pathway for aminomethylation using pre-formed iminium salts.

Part 4: Synthetic Applications in Drug Development

-Methylenation of Carbonyls

One of the most critical applications in medicinal chemistry is the conversion of a ketone to an

-

Step 1: Reaction of the ketone enolate with dimethylmethylenammonium chloride yields the

-dimethylamino ketone. -

Step 2: Quaternization with methyl iodide followed by base-mediated Hofmann elimination yields the

-methylene ketone.

Functionalization of Heterocycles

Electron-rich heterocycles such as indoles, pyrroles, and furans react directly with the salt.[3]

-

Example: Synthesis of Gramine derivatives. Indole reacts at the C3 position to form 3-(dimethylaminomethyl)indole. This is a versatile intermediate for Tryptophan synthesis.

Synthesis of -Lactams (Kinugasa Reaction variation)

While less common than the Vilsmeier reagent, the methyleneammonium salt can activate specific amino-acid precursors or serve as a formaldehyde equivalent in complex cyclizations.

Comparison with Vilsmeier Reagent

Critical Distinction: Researchers often confuse this salt with the Vilsmeier reagent (Chloromethylene)dimethylammonium chloride,

-

Dimethylmethylenammonium chloride (

): Adds a -

Vilsmeier Reagent (

): Adds a formyl group (

Part 5: Handling, Stability & Safety[6]

Safety Data (GHS)

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H350: May cause cancer (due to hydrolysis releasing Formaldehyde).

-

EUH014: Reacts violently with water.[4]

-

Storage & Handling Protocol

-

Inert Atmosphere: Must be handled in a glovebox or under a positive pressure of Argon/Nitrogen.

-

Solvent Compatibility: Compatible with DCM, Acetonitrile, and DMF. Incompatible with water, alcohols, and primary amines (unless they are the intended nucleophile).

-

Hydrolysis Hazard: Upon exposure to moisture, the salt decomposes:

This releases formaldehyde gas (carcinogen) and acidic vapors. -

Disposal: Quench slowly by adding to a large excess of dilute aqueous ammonia or sodium bicarbonate solution in an ice bath.

References

-

PubChem. Dimethylmethylenammonium chloride (CID 11051579).[5] National Library of Medicine. [Link]

-

Schreiber, J., et al. Dimethyl(methylene)ammonium Iodide.[6] Angewandte Chemie International Edition, 1971, 10(5), 330-331.[6] (Seminal paper on Eschenmoser's salt).[6] [Link]

-